molecular formula C18H20N6O2 B2409242 1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034228-45-8

1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2409242
CAS No.: 2034228-45-8
M. Wt: 352.398
InChI Key: BFNDQIFINDMXJZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of methoxyphenethyl, pyridinyl, and triazolyl groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-26-17-4-2-14(3-5-17)6-11-20-18(25)21-12-15-13-24(23-22-15)16-7-9-19-10-8-16/h2-5,7-10,13H,6,11-12H2,1H3,(H2,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNDQIFINDMXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by the introduction of the methoxyphenethyl and pyridinyl groups. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenethyl and pyridinyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenethyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.

    1-(4-methoxyphenethyl)-3-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure with a pyridin-2-yl group.

Uniqueness

The uniqueness of 1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

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